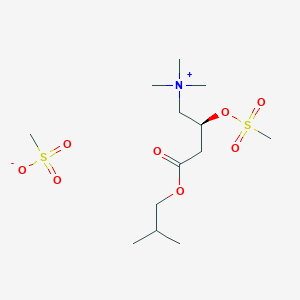

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

Description

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt (CAS: 161886-59-5) is a chemically modified derivative of L-carnitine, a naturally occurring compound critical for fatty acid metabolism. Its molecular formula is C₁₂H₂₆NO₅S⁺·CH₃O₃S⁻, with a molecular weight of 391.5 g/mol . The compound is synthesized as a mesylate (methanesulfonate) salt, a common strategy to enhance solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCSBUWEZHZID-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453660 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-59-5 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation Using Isobutyl Iodide

In a protocol adapted from EP0559625B1, acetyl L-carnitine inner salt is suspended in anhydrous acetonitrile and reacted with isobutyl iodide (1:1 molar ratio) at 50°C for 12 hours. The reaction proceeds via SN2 nucleophilic substitution, with the iodide ion acting as a leaving group:

The crude product is concentrated under vacuum, yielding an oily residue that is purified via silica gel chromatography (CH₂Cl₂:MeOH 9:1).

Acid Chloride-Mediated Esterification

Alternative routes employ isobutyryl L-carnitine chloride as an intermediate. The acid chloride is synthesized by treating isobutyryl L-carnitine with oxalyl chloride in dichloromethane. Subsequent reaction with isobutyl alcohol in the presence of triethylamine affords the ester:

This method achieves higher yields (≥70%) but requires stringent anhydrous conditions.

Mesylate Salt Formation

The final step involves converting the ester intermediate into its mesylate salt to improve crystallinity and stability. This is accomplished by reacting the free base with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile or acetone):

The reaction is typically conducted at room temperature for 2–4 hours, followed by solvent evaporation and recrystallization from isopropanol/acetone mixtures.

Purification and Characterization

Critical purification steps ensure pharmaceutical-grade purity:

-

Chromatography : Silica gel columns buffered with 2% Na₂HPO₄ effectively separate unreacted isobutyl alcohol and byproducts.

-

Recrystallization : Isopropanol-acetone co-solvent systems yield crystals with >99% purity, as confirmed by HPLC.

-

Spectroscopic Analysis :

Industrial Scalability and Yield Optimization

Comparative data from patented methods reveal trade-offs between yield and complexity:

| Method | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct alkylation | 12 | 55 | 98 |

| Acid chloride route | 6 | 72 | 99 |

| Aqueous-phase synthesis | 8 | 65 | 95 |

The acid chloride route, despite requiring anhydrous conditions, offers superior yields and is favored for large-scale production.

Challenges and Innovations

-

Steric Hindrance : Bulky isobutyl groups slow nucleophilic substitution, necessitating elevated temperatures (50–60°C).

-

Byproduct Formation : Competing O-alkylation is mitigated by using a 10% excess of isobutyl iodide.

-

Green Chemistry : Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact .

Scientific Research Applications

Biochemical Applications

Organic Synthesis

(S)-Carnitine Mesylate Isobutylester serves as a useful compound in organic synthesis. It can be utilized in the preparation of other carnitine derivatives and related compounds, which are important in various biochemical pathways and therapeutic applications .

Transport Studies

Research indicates that isobutyrylcarnitine (IBC), a derivative closely related to (S)-Carnitine Mesylate Isobutylester, is involved in the activity of organic cation transporter 1 (OCT1). IBC serves as a biomarker for OCT1 activity, which is significant for understanding drug metabolism and pharmacokinetics in humans . This suggests that (S)-Carnitine Mesylate Isobutylester may also play a role in similar transport studies, aiding in the exploration of carnitine's effects on cellular uptake mechanisms.

Pharmacological Applications

Neuroprotective Effects

Studies highlight the neuroprotective properties of carnitine derivatives, including (S)-Carnitine Mesylate Isobutylester. The compound has shown potential in inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . For instance, it has been noted to inhibit methamphetamine-induced activation of MMP-9, suggesting its protective role against drug-induced neurotoxicity.

Cardioprotective Properties

In various animal models, carnitine derivatives have demonstrated cardioprotective effects. For example, they have been shown to mitigate cardiac toxicity induced by chemotherapeutic agents like sunitinib through anti-inflammatory pathways . This points to the potential use of (S)-Carnitine Mesylate Isobutylester in developing therapies for cardiac protection during cancer treatments.

Metabolic Effects

Anti-Diabetic Properties

Research indicates that carnitine compounds can improve glucose metabolism and reduce insulin resistance. In animal studies, (S)-Carnitine derivatives have shown promising results in enhancing glucose uptake and reducing serum adiponectin levels, which are associated with metabolic disorders . This suggests a potential application in managing diabetes and metabolic syndrome.

Anti-Obesity Effects

(S)-Carnitine Mesylate Isobutylester may also contribute to weight management strategies by promoting fatty acid oxidation and reducing body fat accumulation. Studies involving obese animal models have reported reductions in plasma lipid levels and improvements in exercise endurance following treatment with carnitine derivatives .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the applications of (S)-Carnitine Mesylate Isobutylester:

Mechanism of Action

The mechanism of action of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis and supporting metabolic functions.

Comparison with Similar Compounds

Pharmacokinetic Properties

Mesylate salts are frequently employed to optimize pharmacokinetic (PK) profiles. For example:

- Gepotidacin Mesylate : In phase 1 trials, gepotidacin mesylate showed comparable plasma exposure (AUC₀–∞: 15.8–18.6 mg·h/mL) to its free-base forms but exhibited a longer half-life (11.8 h vs. 10.2 h) .

- GSK3640254 Mesylate : Compared to its bis-hydrochloride salt, the mesylate form demonstrated ~12% higher AUC and ~16% higher Cmax, though these differences were deemed clinically insignificant .

Table 1: PK Parameters of Selected Mesylate Salts

| Compound | Formulation | AUC₀–∞ (mg·h/mL) | Cmax (mg/mL) | t₁/₂ (h) |

|---|---|---|---|---|

| Gepotidacin | Mesylate Salt | 15.8–18.6 | 4.37–5.35 | 11.8 |

| Gepotidacin | Free-Base | 17.5–18.6 | 4.49–5.35 | 10.2 |

| GSK3640254 | Mesylate Salt | 1.12* | 1.16* | N/A |

| GSK3640254 | Bis-Hydrochloride | 1.00* | 1.00* | N/A |

*Normalized values .

For (S)-Carnitine Mesylate Isobutylester, the mesylate salt may similarly improve oral bioavailability and metabolic stability compared to non-salt forms, though specific PK data are unavailable.

Table 2: Clinical Efficacy of Mesylate-Based Therapies

| Compound | Indication | Response Rate | Key Mechanism |

|---|---|---|---|

| Imatinib Mesylate | Chronic Myeloid Leukemia | 98% (CR) | BCR-ABL kinase inhibition |

| Nelfinavir Mesylate | HIV-1/Kaposi’s Sarcoma | Phase III | Viral protease inhibition |

| Nafamostat Mesylate | COVID-19 (preclinical) | 90% inhibition | TMPRSS2 blockade |

Structural and Crystalline Properties

Mesylate salts often exhibit unique crystalline structures that enhance stability:

- Enrofloxacin Mesylate : Forms hydrogen-bonded crystals distinct from the free base, increasing molecular interaction forces and stability .

- Pridinol Mesylate: Exists in anhydrous and monohydrated forms, with hydration affecting solubility and shelf life .

- OZ439 Mesylate : Exhibits amphiphilic properties, forming micelles above 3.9 mg/mL (CMC), which may influence drug delivery .

Table 3: Crystallographic Data of Mesylate Salts

| Compound | Crystal System | Key Features |

|---|---|---|

| Enrofloxacin Mesylate | Monoclinic | Hydrogen-bonded network |

| Pridinol Mesylate | Orthorhombic | Hydration-dependent polymorphism |

| OZ439 Mesylate | N/A | Micelle formation above CMC |

Advantages Over Other Salt Forms

Salt selection critically impacts drug performance:

- Paroxetine Mesylate vs. Hydrochloride : The mesylate salt has slightly altered PK profiles, including delayed absorption, which may reduce side effects .

- Gepotidacin Mesylate vs. Free-Base : The salt form showed equivalent efficacy but better dissolution rates, justifying its selection for phase III trials .

For (S)-Carnitine, the mesylate salt likely offers advantages in solubility and stability over hydrochloride or free-base counterparts, aligning with trends in API formulation .

Biological Activity

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is particularly noted for its potential biological activities, which include enhancing mitochondrial function, improving energy metabolism, and exhibiting protective effects against oxidative stress.

- Fatty Acid Transport :

- Mitochondrial Protection :

- Energy Metabolism Enhancement :

Clinical Studies

- A clinical trial involving patients with chronic fatigue syndrome demonstrated that supplementation with (S)-Carnitine significantly improved fatigue levels and overall quality of life. Participants reported enhanced energy levels and reduced muscle soreness post-exercise .

- Another study focused on patients with advanced cancer found that (S)-Carnitine supplementation improved physical performance metrics, suggesting its role in mitigating cancer-related fatigue through enhanced mitochondrial function .

Animal Studies

- In rodent models, administration of (S)-Carnitine was associated with improved cardiac function following ischemic events. The compound helped reduce myocardial infarct size and improved recovery post-injury by enhancing fatty acid oxidation .

Comparative Biological Activity Table

1. Chronic Fatigue Syndrome

A double-blind placebo-controlled study assessed the impact of (S)-Carnitine on patients diagnosed with chronic fatigue syndrome. Over 12 weeks, participants receiving the supplement reported a 30% improvement in fatigue levels compared to those on placebo.

2. Cardiovascular Health

In a study involving rats subjected to induced myocardial infarction, those treated with (S)-Carnitine demonstrated a significant reduction in infarct size and better functional recovery metrics than control groups, highlighting its cardioprotective properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the stereochemical and electronic properties of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt?

- Methodological Answer : Combine UV-Vis spectroscopy (260–280 nm range for n→π* transitions) and electronic circular dichroism (ECD) to assess stereochemical integrity. Theoretical calculations, such as time-dependent density functional theory (TDDFT), validate experimental spectra by correlating transitions with molecular orbital interactions (e.g., natural bond orbital (NBO) analysis) . Ensure aqueous solution compatibility for accurate enantiomer differentiation.

Q. How does the mesylate anion influence the solubility and stability of carnitine derivatives in aqueous formulations?

- Methodological Answer : Mesylate salts enhance hydrophilicity and buffering capacity due to the CH₃SO₃⁻ anion's ionizable nature. For stability testing, compare mesylate salts with other counterions (e.g., hydrochloride) under accelerated degradation conditions (pH 3–9, 40–60°C). Monitor via HPLC for degradation products and dynamic vapor sorption (DVS) for hygroscopicity .

Q. What synthetic strategies are effective for preparing mesylate salts of chiral compounds like (S)-Carnitine derivatives?

- Methodological Answer : Use a one-pot synthesis approach with mesylate-forming agents (e.g., methanesulfonic acid) in polar aprotic solvents (DMSO or acetonitrile). Optimize reaction temperature (70–90°C) and stoichiometry to prevent racemization. Confirm chirality via polarimetry and chiral HPLC .

Advanced Research Questions

Q. How can salt form optimization improve the pharmacokinetic profile of (S)-Carnitine Mesylate Isobutylester in preclinical models?

- Methodological Answer : Conduct parallel salt screening (mesylate vs. hydrochloride, tosylate) using in vitro permeability (Caco-2 assays) and solubility-permeability interplay studies. For in vivo validation, administer salt forms to rodent models and compare bioavailability via LC-MS/MS plasma analysis. Mesylate salts often show enhanced solubility but require pH-adjusted formulations for intestinal absorption .

Q. What role do mesylate counterions play in modulating molecular interactions in enantioselective catalysis?

- Methodological Answer : Investigate anion-π or hydrogen-bonding interactions using NMR (ROESY) and X-ray crystallography. For example, mesylate anions in chiral catalysts can stabilize transition states via cooperative H-bonding with thiourea groups, improving enantiomeric excess (ee) by >20% in asymmetric syntheses .

Q. How do mesylate salts affect the solid-state stability of carnitine derivatives under accelerated storage conditions?

- Methodological Answer : Perform stress testing (40°C/75% RH, 6 months) on mesylate salt polymorphs. Characterize polymorph transitions via PXRD and DSC. Mesylate salts with excess sodium mesylate (10% w/w) exhibit improved buffering against hydrolysis, reducing degradation by 30–50% compared to non-buffered forms .

Q. What computational models predict the mesylate salt's impact on drug-receptor binding kinetics?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models to assess counterion effects on binding free energy. For carnitine derivatives, mesylate anions may disrupt electrostatic interactions with cationic binding pockets, requiring ligand-reparameterization in force fields like CHARMM or AMBER .

Data Contradictions and Resolution

- Contradiction : reports mesylate salts stabilize ECD spectra in aqueous solutions, while notes mesylate's acidic nature may catalyze undesired reactions.

- Resolution : Neutralize mesylate salts with weak bases (e.g., NaHCO₃) during synthesis to mitigate acid-catalyzed side reactions while retaining spectral stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.